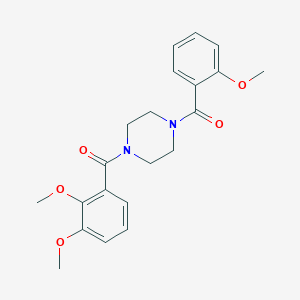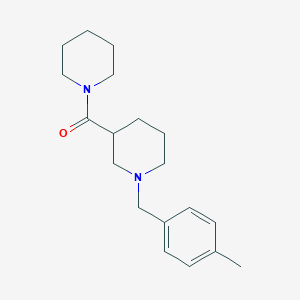![molecular formula C21H35N3O3 B247373 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family of drugs. TFMPP has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. In
作用機序
The mechanism of action of 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine is complex and involves multiple neurotransmitter systems. 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine is a partial agonist at the serotonin 5-HT1A receptor, which regulates mood, anxiety, and stress. 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine has also been shown to interact with the dopamine and noradrenaline systems, which are involved in reward, motivation, and arousal. The exact mechanism of action of 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine has been shown to produce a range of biochemical and physiological effects in animal and human studies. These effects include changes in mood, behavior, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine has also been shown to produce hallucinogenic effects, such as visual distortions and altered perception of time and space.
実験室実験の利点と制限
1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has well-established pharmacological properties. 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine is also relatively safe and has low toxicity, making it suitable for use in animal and human studies. However, 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine also has some limitations, including its complex mechanism of action, potential for abuse, and lack of selectivity for specific neurotransmitter systems.
将来の方向性
There are several future directions for research on 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine. One area of interest is the development of novel compounds that target specific neurotransmitter systems and have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine on the brain and behavior, as well as its potential for addiction and abuse. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine and its interactions with other drugs and neurotransmitter systems.
Conclusion
In conclusion, 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine is a synthetic compound that has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine has a well-established synthesis method, complex mechanism of action, and produces a range of biochemical and physiological effects. 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine represents an important tool for investigating the central nervous system and its related disorders.
合成法
1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with 2,3,4-trimethoxybenzyl chloride and ethyl iodide. The reaction is carried out under specific conditions, including temperature, pressure, and solvent, to yield 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine in high purity and yield. The synthesis method of 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine has been well-established and optimized in many research laboratories, making it readily available for scientific studies.
科学的研究の応用
1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine has been extensively used in scientific research as a tool to study the central nervous system and its related disorders. 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine has been shown to interact with various neurotransmitter systems, including serotonin, dopamine, and noradrenaline, which are involved in regulating mood, behavior, and cognition. 1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine has also been used to study the effects of drugs of abuse, such as amphetamines and cocaine, on the brain and behavior.
特性
分子式 |
C21H35N3O3 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
1-ethyl-4-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H35N3O3/c1-5-22-12-14-24(15-13-22)18-8-10-23(11-9-18)16-17-6-7-19(25-2)21(27-4)20(17)26-3/h6-7,18H,5,8-16H2,1-4H3 |
InChIキー |
QVBKYYULQTYQHG-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
正規SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)


![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)
![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)

![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)

![1-{[1-(1-Naphthylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247312.png)